An In-depth Technical Guide to 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS No. 193892-33-0)
An In-depth Technical Guide to 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS No. 193892-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, with CAS number 193892-33-0, is a naturally occurring phenolic compound. It has been identified as a phytoanticipin, a class of antimicrobial compounds produced by plants to resist fungal infections. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its known biological significance. The information presented herein is intended to support further research and development efforts involving this molecule.
Chemical and Physical Properties
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a polycyclic aromatic hydrocarbon derivative. Its core structure is an acenaphthene (B1664957) skeleton substituted with a phenyl group and two hydroxyl groups. The cis-diol configuration is the naturally occurring isomer.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 193892-33-0 | N/A |
| Molecular Formula | C₁₈H₁₄O₂ | N/A |
| Molecular Weight | 262.31 g/mol | N/A |
| Appearance | Powder | [1] |
| Natural Source | Rhizomes of Musa acuminata and Musa basjoo | [1][2] |
| Stereochemistry | Racemic cis-diol (synthesized) | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Acetone (B3395972) | Soluble | [3] |
Synthesis
A synthetic route to racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, starting from acenaphthylene-chromium tricarbonyl. The key steps involve the introduction of the phenyl group and subsequent dihydroxylation.
Experimental Protocol: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol
The synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol can be achieved through a multi-step process. The following is a general outline based on published literature.
Step 1: Synthesis of 3-Phenyl-acenaphthylene
A detailed procedure for the synthesis of the intermediate, 3-phenyl-acenaphthylene, has been described.[2] This involves the reaction of an acenaphthylene (B141429) derivative with a phenylating agent.
Step 2: Dihydroxylation of 3-Phenyl-acenaphthylene
The conversion of 3-phenyl-acenaphthylene to the corresponding cis-diol is a critical step. While the specific details for this exact substrate are not available in the provided search results, a general method for the cis-dihydroxylation of acenaphthene derivatives involves oxidation. One common method is the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory-specific conditions and safety protocols. The use of osmium tetroxide is hazardous and requires appropriate safety precautions.
-
Dissolution: Dissolve 3-phenyl-acenaphthylene in a suitable solvent system, such as a mixture of acetone and water.
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Addition of Catalyst: Carefully add a catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or another appropriate solvent).
-
Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite (B76179) or sodium bisulfite.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Synthesis Workflow
Caption: Synthetic pathway for cis-3-Phenyl-acenaphthene-1,2-diol.
Biological Activity and Potential Applications
Phytoanticipin Activity
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol has been identified as a phytoanticipin in Musa species.[2] Phytoanticipins are pre-formed antimicrobial compounds that provide a first line of defense against pathogenic fungi. This suggests that the compound possesses inherent antifungal properties.
Potential Antifungal Agent
The role of this compound as a phytoanticipin points towards its potential as a lead compound for the development of new antifungal agents. Acenaphthene derivatives, in general, have been explored for various biological activities, including antifungal and antitumor properties. Further studies are required to determine the spectrum of activity, potency (e.g., Minimum Inhibitory Concentration - MIC), and mechanism of action of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol against various fungal pathogens.
Research Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activity of the compound.
Future Research Directions
Significant gaps remain in the understanding of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening against a panel of clinically relevant fungi to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound to elucidate its antifungal mechanism.
-
Stereoselective Synthesis: Development of a stereoselective synthesis to obtain enantiomerically pure forms of the cis-diol for structure-activity relationship (SAR) studies.
-
Toxicology Studies: In vitro and in vivo toxicological evaluation to assess its safety profile for potential therapeutic applications.
Conclusion
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a promising natural product with established phytoanticipin activity. Its chemical structure and biological role suggest its potential as a scaffold for the development of novel antifungal agents. This technical guide provides a foundation for researchers to build upon, encouraging further investigation into the synthesis, biological activity, and therapeutic potential of this intriguing molecule.
